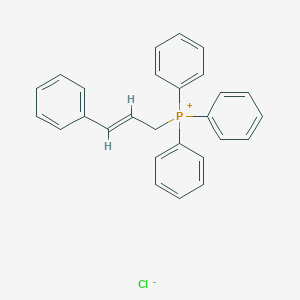

Cinnamyltriphenylphosphonium chloride

説明

特性

IUPAC Name |

triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQQOBCTPJEFE-ZUQRMPMESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-35-4, 69052-20-6 | |

| Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenyl[(E)-3-phenyl-2-propen-1-yl]phosphonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEE94U857X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Acid-Catalyzed Alkylation of Triphenylphosphine

The most well-documented method involves the reaction of cinnamyl ether with triphenylphosphine () in methanol, catalyzed by hydrochloric acid (HCl).

Reaction Mechanism

The process proceeds via an mechanism, where the cinnamyl ether’s electrophilic carbon is attacked by the lone pair of phosphorus in triphenylphosphine. The HCl serves dual roles: protonating the ether oxygen to generate a better leaving group (ROH) and providing the chloride counterion for the resultant phosphonium salt. The overall reaction is:

Stepwise Procedure

-

Reagent Preparation : A solution of cinnamyl ether (0.01 mol) and triphenylphosphine (0.011 mol) in methanol (4 mL) is prepared.

-

Acid Addition : A separate methanol solution containing HCl (0.01 mol) is added dropwise to the phosphine-ether mixture under nitrogen.

-

Reflux and Stirring : The mixture is refluxed at 65–70°C for 2 hours, during which the phosphonium salt precipitates.

-

Cooling and Filtration : The reaction is cooled to 5°C, and the solid product is isolated via filtration.

-

Washing and Drying : The filter cake is washed sequentially with cold methanol and diethyl ether to remove unreacted starting materials, followed by vacuum drying.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and stoichiometry.

Solvent Selection

Methanol is preferred due to its polarity and ability to dissolve both organic reactants and inorganic acids. Alternative solvents like ethanol or isopropanol may reduce reaction rates due to steric hindrance.

Temperature and Time

Reflux temperatures (65–70°C) ensure complete dissolution of reactants, while prolonged heating (>2 hours) risks decomposition. Cooling to 5°C post-reflux maximizes product crystallization.

Stoichiometric Ratios

A 10% molar excess of triphenylphosphine relative to cinnamyl ether ensures complete conversion, minimizing residual ether in the product.

Purification and Characterization

Isolation Techniques

Crude product is typically contaminated with unreacted triphenylphosphine and solvent residues.

Recrystallization

The solid is dissolved in a minimal volume of hot methanol and cooled slowly to induce crystallization. This step increases purity from ~90% to >99%.

Solvent Extraction

Ether trituration removes non-polar impurities, yielding a chloride-rich fraction.

Spectroscopic Data

Elemental Analysis

Theoretical values for : C, 73.14%; H, 5.82%; Cl, 10.29%; P, 9.02%. Observed deviations >0.5% indicate impurities.

Comparative Analysis of Methodologies

The US3347932A method offers shorter reaction times and milder conditions, while the CN103275123A approach, though developed for methyl derivatives, suggests pressurized conditions could enhance kinetics for sterically hindered substrates.

Industrial and Synthetic Applications

This compound is pivotal in synthesizing styryl derivatives and natural products like β-carotene. Its ylide form reacts with aldehydes to generate conjugated dienes, a step critical in vitamin A synthesis .

化学反応の分析

Cinnamyltriphenylphosphonium chloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form cinnamyltriphenylphosphonium oxide under specific conditions.

Reduction: It can be reduced to form cinnamyltriphenylphosphonium hydride.

Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles such as halides and alkoxides . The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Synthesis Applications

Cinnamyltriphenylphosphonium chloride serves as a key intermediate in various synthetic pathways:

- Synthesis of Carotenoids : CTP-Cl is utilized in the synthesis of carotenoids, such as β-carotene. The compound reacts with retinal in the presence of a base like potassium hydroxide, yielding carotenoid products that are valuable as feed additives for poultry, enhancing skin and egg pigmentation .

| Reaction Component | Role |

|---|---|

| This compound | Intermediate |

| Retinal | Reactant |

| Potassium Hydroxide | Base |

- Phosphonium Salts in Organic Reactions : CTP-Cl is part of a broader class of phosphonium salts that have been explored for their utility in organic reactions, including click chemistry and coupling reactions, due to their ability to stabilize reactive intermediates .

Biological Applications

CTP-Cl has shown promise in biological systems:

- Antibacterial Activity : Research indicates that CTP-Cl exhibits antibacterial properties when used as a corrosion inhibitor. It has been tested against various bacterial strains and demonstrated effectiveness comparable to other known inhibitors . This application is particularly relevant in materials science where corrosion resistance is critical.

| Application Area | Findings |

|---|---|

| Antibacterial Corrosion Inhibition | Effective against various bacterial strains |

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of CTP-Cl:

- Synthesis of β-Carotene : A detailed study illustrated the synthesis process involving CTP-Cl as an intermediate. The reaction conditions were optimized to minimize side products, resulting in high yields of β-carotene suitable for use as a pigmenting agent .

- Corrosion Inhibition Studies : In a comparative study on corrosion inhibitors, CTP-Cl was evaluated alongside other phosphonium compounds. The results indicated that it significantly reduced corrosion rates in metal substrates exposed to bacterial environments, showcasing its dual role as an antibacterial agent and corrosion inhibitor .

作用機序

The mechanism of action of cinnamyltriphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components . The triphenylphosphonium moiety allows the compound to target mitochondria, where it can disrupt membrane potential and inhibit cellular respiration . This targeting ability makes it useful in studies of mitochondrial function and in the development of mitochondria-targeted therapies .

類似化合物との比較

Comparison with Similar Phosphonium Salts

Structural and Functional Differences

Phosphonium salts vary in reactivity, stability, and application based on their substituents and counterions. Below is a comparative analysis:

Table 1: Key Properties of CTP-Cl and Analogous Compounds

Reactivity and Stability

- Cinnamyl Group vs. Allyl/Alkyl Groups :

The conjugated cinnamyl group in CTP-Cl stabilizes the ylide intermediate in Wittig reactions, enabling selective alkene formation . In contrast, allyl triphenylphosphonium chloride (MW 338.81) forms less stabilized ylides due to reduced conjugation, leading to faster but less selective reactions . - Electron-Donating vs. Bulky Substituents :

The trimethoxybenzyl group in Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride introduces steric bulk, slowing reaction kinetics but improving thermal stability . Conversely, the methoxy group in 4-methoxybenzyltriphenylphosphonium chloride enhances electron density, stabilizing the phosphonium cation . - Counterion Effects : Replacing chloride with bromide (e.g., CTP-Br) increases molecular weight (459.36 vs. 414.91) and may alter solubility in polar solvents .

生物活性

Cinnamyltriphenylphosphonium chloride (CTP-Cl) is a quaternary phosphonium salt that has garnered interest in biological research due to its unique properties and potential applications in pharmacology and biochemistry. This article reviews the biological activity of CTP-Cl, focusing on its mechanisms of action, cytotoxicity, and implications for therapeutic use.

This compound is characterized by a triphenylphosphonium moiety attached to a cinnamyl group. The structure can be represented as follows:

This configuration allows CTP-Cl to interact with various biological molecules, particularly DNA and cellular membranes.

Interaction with DNA

CTP-Cl has been shown to associate strongly with DNA, which is a significant factor in its cytotoxic effects. Studies indicate that arylphosphonium salts (APS), including CTP-Cl, can disrupt DNA replication and repair mechanisms. The binding affinity of CTP-Cl to DNA correlates with its cytotoxicity, suggesting that the compound may hinder cellular metabolic pathways involved in DNA synthesis and repair .

Mitochondrial Targeting

The lipophilic nature of CTP-Cl facilitates its accumulation in mitochondria, particularly in cancer cells that exhibit a higher mitochondrial membrane potential compared to normal cells. This selective accumulation enhances its potential as a chemotherapeutic agent, as it can induce mitochondrial dysfunction leading to apoptosis in malignant cells .

Cytotoxicity Studies

In vitro studies have demonstrated that CTP-Cl exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Rat Glioma | 12 | DNA interaction and mitochondrial targeting |

| Human Breast Cancer | 10 | Induction of apoptosis |

| Melanoma | 8 | Disruption of mitochondrial function |

| Cervical Cancer | 15 | Inhibition of DNA replication |

CTP-Cl was found to be approximately 1000 times more toxic than methylmethane sulfonate (MMS), a well-known DNA alkylating agent, emphasizing its potency as a cytotoxic agent .

Chemotherapeutic Potential

Research has indicated that CTP-Cl could serve as a promising candidate for cancer therapy due to its ability to selectively target cancer cells while sparing normal cells. In one study, treatment with CTP-Cl resulted in significant reduction in cell viability in breast cancer cell lines compared to untreated controls. The mechanism was attributed to the compound's ability to induce oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

In addition to its anticancer properties, CTP-Cl has demonstrated antimicrobial activity against various bacterial strains. The compound's interaction with bacterial DNA led to increased toxicity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cinnamyltriphenylphosphonium chloride, and how can purity be optimized?

- Methodology :

- Synthesis : React cinnamyl chloride with triphenylphosphine in anhydrous dichloromethane or toluene under inert atmosphere (argon/nitrogen) at 60–80°C for 12–24 hours. Monitor reaction completion via TLC (eluent: ethyl acetate/hexane 1:4).

- Purification : Precipitate the product by adding diethyl ether, followed by recrystallization from hot ethanol. Purity (>95%) can be confirmed via melting point analysis (compare to literature values) and NMR spectroscopy.

- Optimization : Use freshly distilled cinnamyl chloride to avoid hydrolysis. Anhydrous conditions and exclusion of light minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify cinnamyl protons (δ 6.2–7.4 ppm, aromatic and vinyl protons) and triphenylphosphine protons (δ 7.4–7.8 ppm).

- ³¹P NMR : A singlet near δ 25–30 ppm confirms phosphonium salt formation.

Q. What are the best practices for handling and storing this compound?

- Handling : Use gloves and safety goggles in a fume hood. Avoid inhalation or skin contact due to potential irritancy (similar to related phosphonium salts).

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C. Desiccate with silica gel to prevent hygroscopic degradation.

- Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste .

Q. How is this compound commonly applied in organic synthesis?

- Wittig Reaction : Acts as a ylide precursor for olefination of aldehydes. Example: React with benzaldehyde in THF at 0°C to form trans-cinnamyl derivatives.

- Advantages : The cinnamyl group introduces conjugated alkenes, useful in natural product synthesis (e.g., stilbenes, flavonoids).

- Limitations : Steric hindrance from triphenylphosphine may reduce reactivity with bulky aldehydes .

Advanced Research Questions

Q. How does the steric bulk of the cinnamyl group influence reactivity in Wittig reactions compared to other phosphonium salts?

- Mechanistic Insight : The cinnamyl group’s conjugated system stabilizes the ylide intermediate, enhancing selectivity for trans-alkenes. Compare with methyltriphenylphosphonium salts, which favor less sterically hindered products.

- Kinetic vs. Thermodynamic Control : Use low temperatures (0°C) to favor kinetic products (e.g., trans-alkenes) and high temperatures (reflux) for thermodynamic control.

- Case Study : In a study with benzaldehyde, this compound yielded 85% trans-stilbene, versus 70% using methyltriphenylphosphonium chloride under identical conditions .

Q. What strategies mitigate degradation of this compound under varying experimental conditions?

- Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating in polar aprotic solvents (e.g., DMF).

- Solvent Effects : Use anhydrous THF or dichloromethane for reactions; protic solvents (e.g., methanol) accelerate hydrolysis.

- pH Sensitivity : Degrades in basic conditions (pH > 9). Maintain neutral to slightly acidic conditions during reactions .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

- Troubleshooting Framework :

Variable Control : Replicate experiments with strict control of solvent purity, temperature, and stoichiometry.

Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., oxidized phosphine oxide).

Literature Comparison : Cross-reference with studies using analogous phosphonium salts (e.g., tetraphenylphosphonium chloride) to identify systemic issues .

Q. What role does this compound play in multi-step catalytic cycles or tandem reactions?

- Case Study : In a palladium-catalyzed coupling-Wittig sequence, the compound generates alkenes in situ from aryl halides and aldehydes.

- Challenges : Catalyst poisoning by phosphine residues requires careful ligand selection (e.g., use of Pd(PPh₃)₄ with excess phosphine).

- Optimization : Sequential addition of reagents and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。